molecular formula C16H21BFNO3 B15336401 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one

Cat. No.: B15336401
M. Wt: 305.2 g/mol
InChI Key: ZKUVSASCTSRXMI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one is a complex organic compound characterized by its boronic acid ester and fluorinated aromatic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorinated aromatic ring can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the boronic acid ester group.

  • Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the pyrrolidin-2-one moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Reduced boronic acid derivatives or alcohols.

  • Substitution: Substituted aromatic compounds or modified pyrrolidin-2-one derivatives.

Scientific Research Applications

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the development of fluorescent probes for biological imaging.

  • Medicine: It has potential as a building block for pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the creation of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile: This compound shares a similar boronic acid ester structure but has a cyclopropane ring instead of pyrrolidin-2-one.

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate ester group instead of the pyrrolidin-2-one moiety.

This comprehensive overview highlights the significance of 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C16H21BFNO3

Molecular Weight

305.2 g/mol

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(10-13(12)18)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3

InChI Key

ZKUVSASCTSRXMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)F

Origin of Product

United States

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